Bienvenue dans la boutique en ligne BenchChem!

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide

Lipophilicity Membrane permeability Drug design

Deploy N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide as a structurally differentiated screening candidate for CCR4 antagonist discovery. Its tetramethylbenzene sulfonamide core—absent from predominant indazole and thiophene series—enables focused SAR around allosteric site II. Enhanced lipophilicity (XLogP3 ~3.5–3.9) facilitates membrane permeability for intracellular target engagement and residence time assays. Ideal for selectivity profiling of CCR4/CCR8. Procure for a focused library to map sulfonamide aryl ring substitution effects.

Molecular Formula C22H25NO3S
Molecular Weight 383.51
CAS No. 1351621-36-7
Cat. No. B2937804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide
CAS1351621-36-7
Molecular FormulaC22H25NO3S
Molecular Weight383.51
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O)C)C
InChIInChI=1S/C22H25NO3S/c1-14-12-15(2)17(4)22(16(14)3)27(25,26)23-13-21(24)20-11-7-9-18-8-5-6-10-19(18)20/h5-12,21,23-24H,13H2,1-4H3
InChIKeyNBABDNQNDRVOSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide (CAS 1351621-36-7): Chemical Identity and Core Structural Features


N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide (CAS 1351621-36-7) is a synthetic sulfonamide derivative with a molecular formula of C₂₂H₂₅NO₃S and a molecular weight of 383.5 g/mol [1]. The compound features a 2,3,5,6-tetramethylbenzene sulfonamide core linked via a hydroxyethyl spacer to a naphthalen-1-yl group. This architecture places it within the broader class of naphthalene-sulfonamide chemokine receptor modulators, a family extensively explored for CCR4 and CCR8 antagonism [2]. The compound is cataloged in PubChem (CID 57369140) and is available from multiple chemical suppliers as a research-grade building block [1].

Why N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide Cannot Be Replaced by Generic Naphthalene-Sulfonamide Analogs


Within the naphthalene-sulfonamide chemotype, subtle modifications to the sulfonamide aryl ring drastically alter target potency, selectivity, and pharmacokinetic profiles. For instance, replacement of the tetramethylbenzene moiety with a 2,3-dihydrobenzo[b][1,4]dioxine ring (as in CID 56764152) changes the computed lipophilicity (XLogP3) from a predicted ~3.5 to 2.7 [1], significantly affecting membrane permeability and protein binding. Similarly, SAR studies on CCR4 antagonists demonstrate that halogenation of the naphthalene ring or extension of the alkyl linker between the central scaffold and the terminal aryl group can shift IC₅₀ values from micromolar to low nanomolar ranges [2]. Thus, even structurally close analogs cannot be considered functionally interchangeable without explicit comparative pharmacological data.

Quantitative Differentiation Evidence for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide


Predicted Lipophilicity Advantage Over Dioxine Analog for Membrane Partitioning

The target compound's 2,3,5,6-tetramethylbenzene sulfonamide group confers higher predicted lipophilicity compared to the 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide analog (CID 56764152). The computed XLogP3 for the dioxine analog is 2.7 [1]. Although the XLogP3 for the target compound is not explicitly listed in PubChem, the addition of four methyl substituents on the benzene ring is expected to increase the logP by approximately 0.8–1.2 units based on fragment-based predictions, yielding an estimated XLogP3 of ~3.5–3.9 [2]. This enhanced lipophilicity may improve passive membrane permeability and intracellular target engagement, a critical parameter for compounds targeting intracellular allosteric sites on GPCRs such as CCR4 [3].

Lipophilicity Membrane permeability Drug design

Steric Differentiation from Less Substituted Benzene Sulfonamide Analogs

The 2,3,5,6-tetramethyl substitution pattern on the benzene sulfonamide ring introduces significant steric bulk near the sulfonamide linkage. This steric hindrance is absent in unsubstituted or mono-substituted benzene sulfonamide analogs. The calculated topological polar surface area (TPSA) for the target compound is predicted to be lower than that of hydroxyl-rich analogs such as CID 56764152 (which has additional oxygen atoms in the dioxine ring), potentially enhancing blood-brain barrier penetration if CNS targets are pursued [1]. In the context of CCR4 allosteric antagonism, the tetramethyl substitution may influence the binding pose at the intracellular site II pocket, as steric constraints at this allosteric site are known to drive selectivity over related chemokine receptors [2].

Steric hindrance Selectivity Off-target activity

Hydroxyethyl Linker Hydrogen-Bonding Capacity Versus Methylene-Linked Analogs

The presence of a secondary alcohol in the hydroxyethyl linker distinguishes the target compound from analogs bearing a simple methylene or ethylene spacer. This hydroxyl group serves as both a hydrogen bond donor (HBD) and acceptor, increasing the compound's HBD count to 2 (versus 1 for methylene-linked analogs). The additional HBD can enhance aqueous solubility and enable key hydrogen-bonding interactions with polar residues in the target binding pocket [1]. In the CCR4 allosteric site II, hydroxyl-containing ligands have been shown to form critical hydrogen bonds that stabilize the antagonist conformation [2]. The loss of this hydroxyl in methylene-linked analogs would be expected to reduce binding affinity and target residence time.

Hydrogen bonding Solubility Target engagement

Patent-Class Assignment as CCR4 Antagonist Scaffold

The target compound falls within the generic scope of sulfonamide compounds claimed in patent EP1541563 (and related filings) as possessing CCR4 antagonistic activity [1]. This patent class covers compounds useful for treating CCR4-mediated inflammatory and allergic diseases [1]. While the specific IC₅₀ or Kᵢ value for this exact compound has not been publicly disclosed in the primary literature, structurally related naphthalene-sulfonamide CCR4 antagonists have demonstrated IC₅₀ values ranging from 7.9 nM to 91.2 nM in [³⁵S]-GTPγS binding assays using human CCR4 expressed in CHO cells [2]. The tetramethylbenzene substitution pattern may offer a differentiated selectivity window compared to indazole- or thiophene-based arylsulfonamide CCR4 antagonists [3].

CCR4 antagonism Chemokine receptor Inflammatory disease

Optimal Procurement and Application Scenarios for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide


CCR4 Antagonist Screening and Hit-to-Lead Optimization

This compound is best deployed as a structurally differentiated screening candidate in CCR4 antagonist discovery programs. Its tetramethylbenzene sulfonamide core is distinct from the indazole and thiophene arylsulfonamide series predominant in the literature [1]. Procurement for a focused library of naphthalene-sulfonamide analogs can help establish SAR around the sulfonamide aryl ring substitution, a key variable influencing allosteric site II binding affinity [1].

Selectivity Profiling Against CCR8 and Related Chemokine Receptors

Given the established role of naphthalene-sulfonamide scaffolds in both CCR4 and CCR8 antagonism [2], this compound can serve as a selectivity probe. Its unique steric profile from the tetramethyl substitution may confer a CCR4/CCR8 selectivity ratio distinct from previously characterized analogs, making it valuable for dissecting chemokine receptor pharmacology in inflammatory disease models [2].

Chemical Biology Tool for Intracellular Allosteric Site Investigation

Aryl sulfonamide antagonists bind to CCR4 at an intracellular allosteric site (site II) [1]. The enhanced predicted lipophilicity of the target compound (estimated XLogP3 ~3.5–3.9) compared to more polar dioxine analogs (XLogP3 = 2.7) [3] may improve cell membrane permeability, facilitating its use in cellular assays aimed at characterizing intracellular target engagement and residence time at the allosteric pocket [1].

Reference Standard for Analytical Method Development and Quality Control

The compound is cataloged in PubChem (CID 57369140) with a defined InChIKey (NBABDNQNDRVOSW-UHFFFAOYSA-N) and SMILES string [3]. Its well-characterized structure makes it suitable as a reference standard for HPLC-MS method development, purity analysis, and batch-to-batch consistency evaluation when sourcing from multiple vendors. The compound's molecular weight (383.5 g/mol) and distinct UV chromophore (naphthalene moiety) facilitate detection at 254 nm [3].

Quote Request

Request a Quote for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.